2-bromo-6-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]phenol
Overview
Description
2-bromo-6-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]phenol is an organic compound that features a bromine atom, a methoxy group, and a phenylpiperazine moiety attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]phenol typically involves multiple steps:
Bromination: The starting material, 6-methoxyphenol, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Methoxylation: The brominated intermediate is then subjected to methoxylation using methanol and a base such as sodium hydroxide.
Piperazine Substitution: The final step involves the substitution of the bromine atom with 4-phenylpiperazine. This can be achieved through a nucleophilic substitution reaction using 4-phenylpiperazine and a suitable solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to remove the bromine atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinones.
Reduction: De-brominated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-bromo-6-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]phenol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It serves as a probe to study the mechanisms of action of phenol-based compounds in biological systems.
Industrial Applications: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-6-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets such as receptors and enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to altered biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-methoxyphenol: Lacks the phenylpiperazine moiety, making it less effective in receptor interactions.
6-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]phenol: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-bromo-6-methoxyphenol: Lacks the phenylpiperazine moiety, reducing its potential as a therapeutic agent.
Uniqueness
2-bromo-6-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]phenol is unique due to the presence of both the bromine atom and the phenylpiperazine moiety, which contribute to its distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-bromo-6-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O2/c1-23-17-12-14(11-16(19)18(17)22)13-20-7-9-21(10-8-20)15-5-3-2-4-6-15/h2-6,11-12,22H,7-10,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLXNNXMEJKNEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCN(CC2)C3=CC=CC=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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